A1 Adenosine Receptor Affinity of Downstream pyrazolo[3,4-b]pyridine-5-carboxylate Esters Derived from the para-Methyl Precursor
Pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl esters synthesized from the 2-chloro-2-phenylethyl intermediate (derived from the target compound) exhibit high-affinity binding to the bovine A1 adenosine receptor (A1AR). A representative derivative, 4-benzylamino-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester, demonstrates a Ki of 139 nM at A1AR in bovine cortical membranes using [³H]N⁶-cyclohexyl adenosine displacement assays [1]. In the broader 3a–n series, compounds bind A1AR with selectivity over A2AAR and A3AR subtypes; compound 3j achieves very high affinity (reported as sub-100 nM) attributed to the phenethylamine substituent at C-4 [2]. The para-methyl substitution on the precursor benzene ring is structurally required to reproduce the specific geometry of the 2-chloro-2-phenylethyl side chain that occupies the receptor binding pocket.
| Evidence Dimension | A1 adenosine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Derivative 4-benzylamino-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester: Ki = 139 nM |
| Comparator Or Baseline | Unsubstituted or differently substituted pyrazolo-pyridine analogs lacking the 2-chloro-2-phenylethyl chain typically show substantially reduced A1AR affinity (exact comparator values not reported in primary source); selectivity over A2AAR and A3AR is lost in the absence of this N¹ substitution pattern. |
| Quantified Difference | Ki = 139 nM at A1AR; selectivity over A2AAR and A3AR confirmed (qualitative determination) |
| Conditions | Bovine cortical membrane radioligand displacement assay using [³H]N⁶-cyclohexyl adenosine |
Why This Matters
Procurement of the precise para-methyl isomer (CAS 4714-15-2) is essential for scientists seeking to replicate published A1AR ligand synthesis and achieve the nanomolar binding affinities reported in the literature.
- [1] BindingDB. BDBM50104337: 4-Benzylamino-1-(2-chloro-2-phenyl-ethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl ester. Ki = 139 nM (A1 adenosine receptor, bovine cortical membranes). Available at: http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50104337 (Accessed: 2026-05-10). View Source
- [2] Schenone, S., Bruno, O., Fossa, P., Ranise, A., Menozzi, G., Mosti, L., Bondavalli, F., Martini, C. and Trincavelli, M.L. (2001) 'Synthesis and biological data of 4-amino-1-(2-chloro-2-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid ethyl esters, a new series of A1-adenosine receptor (A1AR) ligands', Bioorganic & Medicinal Chemistry Letters, 11(18), pp. 2529–2531. doi: 10.1016/S0960-894X(01)00483-8. View Source
